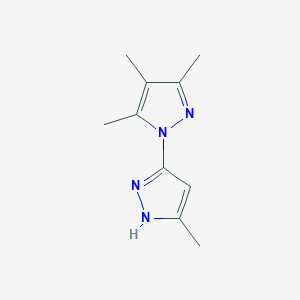![molecular formula C26H28N2O3 B11047913 4-Benzoyl-8'-methoxy-1,4',4',6'-tetramethyl-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11047913.png)
4-Benzoyl-8'-methoxy-1,4',4',6'-tetramethyl-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is a complex organic compound characterized by its unique spiro structure, which integrates a pyrrolidine ring with a pyrroloquinoline system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. Reagents such as anhydrous aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) are often used.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride (C₆H₅COCl) and a Lewis acid catalyst.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF).
Methoxylation: The methoxy group is introduced using methanol (CH₃OH) and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and methoxy positions, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or methoxylated derivatives.
Applications De Recherche Scientifique
4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, its benzoyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzoyl-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
8’-Methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one: Lacks the benzoyl group, potentially altering its interaction with molecular targets.
Uniqueness
4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is unique due to its combination of benzoyl and methoxy groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C26H28N2O3 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4'-benzoyl-6-methoxy-1',9,11,11-tetramethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C26H28N2O3/c1-16-13-25(2,3)28-22-19(16)11-18(31-5)12-20(22)26(24(28)30)15-27(4)14-21(26)23(29)17-9-7-6-8-10-17/h6-13,21H,14-15H2,1-5H3 |
Clé InChI |
MPUCDMGMQBYKQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)CN(CC4C(=O)C5=CC=CC=C5)C)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)


![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)
![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)
![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11047898.png)
![N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11047901.png)